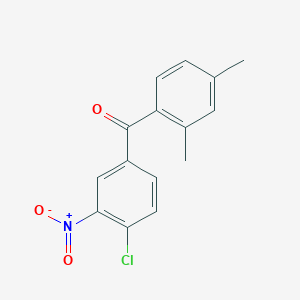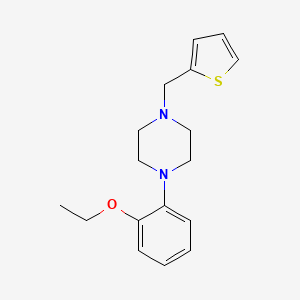
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNM belongs to the family of nitroaromatic compounds and is known for its high reactivity and stability.
Mechanism of Action
The mechanism of action of CNM is not fully understood, but it is believed to involve the formation of reactive intermediates through the reduction of the nitro group. These intermediates can then react with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNM has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of protein synthesis, and the modulation of cellular signaling pathways. Moreover, CNM has been found to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of novel antitumor agents.
Advantages and Limitations for Lab Experiments
CNM has several advantages as a research tool, including its high stability, reactivity, and versatility. Moreover, CNM can be easily synthesized in the laboratory using readily available starting materials. However, CNM also has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.
Future Directions
Several future directions can be pursued in the research of CNM. One potential direction is the development of novel synthetic methods for CNM that can improve its yield and purity. Another direction is the exploration of the potential applications of CNM in the development of new drugs and therapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of CNM and its potential toxicity in biological systems.
Conclusion:
In conclusion, CNM is a synthetic compound that has shown potential as a research tool in several scientific fields. CNM can be easily synthesized in the laboratory and has several advantages as a research tool, including its high stability, reactivity, and versatility. However, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the development of new drugs and therapeutic agents.
Synthesis Methods
CNM can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield CNM. The synthesis method of CNM has been well-established, and several modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
CNM has shown potential as a research tool in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology. CNM has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. Moreover, CNM has been used as a fluorescent probe to detect the presence of reactive oxygen species in biological systems.
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFACJFNJNTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)



![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)





![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)